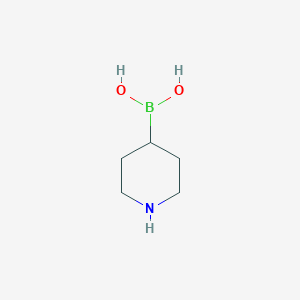

Piperidin-4-ylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

piperidin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBWBVAONQOOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554568 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-72-0 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Piperidin-4-ylboronic Acid

This compound is a heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines two highly valuable pharmacophores: the piperidine ring, a saturated heterocycle prevalent in numerous FDA-approved drugs, and the boronic acid moiety, a versatile functional group known for its unique reactivity and role in targeted covalent inhibition.[1][2]

The piperidine scaffold often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate basicity (pKa) to optimize drug absorption and distribution. Simultaneously, the boronic acid group serves as a powerful synthetic handle, most notably for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and as a bioisostere for carboxylic acids.[3] Furthermore, its ability to form reversible covalent bonds with active site serine or threonine residues has made it a cornerstone in the design of potent enzyme inhibitors.[3]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound, its characterization, reactivity, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.

Core Physicochemical Properties

The intrinsic properties of this compound and its commonly used derivatives are fundamental to its handling, reactivity, and application. Due to the inherent instability of many free boronic acids, which can dehydrate to form cyclic boroxine anhydrides, it is most frequently supplied and utilized as its more stable pinacol ester hydrochloride salt.

| Property | Value (this compound) | Value (Piperidine-4-boronic acid pinacol ester HCl) | Source(s) |

| Chemical Structure | C₅H₁₂BNO₂ | C₁₁H₂₂BNO₂ · HCl | [4][5] |

| Molecular Formula | C₅H₁₂BNO₂ | C₁₁H₂₂BNO₂ · HCl | [4][5] |

| Molecular Weight | 128.97 g/mol | 247.57 g/mol | [5] |

| CAS Number | 120347-72-0 (Free acid) | 1218790-99-8 | [5] |

| Appearance | Solid | Solid | |

| Melting Point | Not available | 188-192 °C | |

| Storage Conditions | Inert atmosphere, refrigerated | 2-8°C |

Stability and Handling Considerations

Boronic acids are susceptible to oxidative degradation, a challenge that can limit their utility in biological contexts.[6][7] The carbon-boron bond is prone to cleavage under oxidative conditions, converting the boronic acid into an alcohol and boric acid.[6] For this reason, storage under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures is critical to preserve the integrity of the compound.

The use of boronic esters, particularly pinacol esters, is a widely adopted strategy to enhance stability.[8] The pinacol group protects the boronic acid from dehydration and oxidation, rendering the compound easier to handle, purify, and store while still allowing for its participation in key synthetic transformations.[8]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit characteristic signals for the piperidine ring protons, typically in the aliphatic region (1.5-3.5 ppm). The proton on the carbon bearing the boron atom (C4) will appear as a distinct multiplet. In the case of the hydrochloride salt, the N-H proton will be observable and may show coupling to adjacent protons.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the piperidine ring.

-

¹¹B NMR: This technique is highly informative for boron-containing compounds. Boronic acids and their esters typically show a single, broad resonance in the range of +20 to +30 ppm, confirming the trigonal planar geometry of the boron atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is typically used to confirm the molecular weight. For the free acid, the expected molecular ion would be [M+H]⁺ at m/z 129.9. For the pinacol ester, the ion would be observed at m/z 212.2 (for the free base form).

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional components.

The Boronic Acid Moiety: A Gateway to Complexity

The boronic acid group is a cornerstone of modern cross-coupling chemistry. Its primary application is in the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the piperidine ring and an aryl or vinyl halide/triflate. This reaction is highly valued for its mild conditions, functional group tolerance, and commercial availability of reagents.

The Piperidine Moiety: A Locus for Diversification

The secondary amine of the piperidine ring provides an additional site for modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Standard N-functionalization reactions include:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation: Buchwald-Hartwig amination.

This dual reactivity allows for a modular approach to library synthesis, where the piperidine core can be coupled to various aromatic systems via the boronic acid, followed by diversification at the nitrogen atom.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative methodology for coupling Piperidine-4-ylboronic acid pinacol ester with an aryl bromide.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Piperidine-4-boronic acid pinacol ester hydrochloride (1.2 equiv), and a suitable base such as potassium carbonate (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.

Safety and Handling

The commercially available Piperidine-4-boronic acid pinacol ester hydrochloride is classified as acutely toxic if swallowed (H302). Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and synthetic chemistry. Its key physicochemical properties—notably the enhanced stability of its pinacol ester form and the orthogonal reactivity of its piperidine and boronic acid moieties—make it an ideal building block for constructing complex molecular architectures. A thorough understanding of its stability, reactivity, and analytical characterization is essential for its successful application in the synthesis of novel therapeutic agents.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

This compound. PubChem. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]

-

Synthesis and Utility of Dihydropyridine Boronic Esters. PubMed Central. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

Sources

- 1. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H12BNO2 | CID 14026847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PIPERIDINE-4-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Characterization of Piperidin-4-ylboronic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-4-ylboronic acid is a pivotal building block in contemporary medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, and its combination with the versatile boronic acid functional group offers a gateway to novel chemical entities.[2] This guide provides an in-depth technical overview of the essential analytical methodologies for the comprehensive structural analysis and characterization of this compound and its common derivatives. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its bifunctional nature. The saturated nitrogen heterocycle of the piperidine ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to parent molecules.[2] Concurrently, the boronic acid moiety serves as a highly versatile functional handle, most notably for palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.[1]

However, the inherent reactivity and potential instability of boronic acids, particularly their propensity for dehydration to form cyclic boroxines or undergo protodeboronation, necessitate rigorous analytical characterization to ensure purity, stability, and consistent reactivity in synthetic applications.[3] This guide is structured to provide a comprehensive framework for achieving this.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature. For practical applications, it is often supplied as a more stable hydrochloride salt or as its pinacol ester derivative to protect the boronic acid moiety.[4][5] The N-Boc protected pinacol ester is also a common intermediate in synthesis.[4]

Key Physicochemical Data Summary

| Property | This compound pinacol ester hydrochloride | N-Boc-piperidine-4-boronic acid pinacol ester |

| Molecular Formula | C₁₁H₂₂BNO₂ · HCl | C₁₆H₃₀BNO₄ |

| Molecular Weight | 247.57 g/mol | 311.22 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 188-192 °C | 60-65 °C |

| Storage Temperature | 2-8°C | 2-8°C |

Structural Elucidation via X-ray Crystallography

The piperidine ring typically adopts a stable chair conformation.[6] In the solid state, intermolecular interactions, particularly hydrogen bonding involving the boronic acid's hydroxyl groups and the piperidine's nitrogen atom (or its protonated form in a salt), play a crucial role in stabilizing the crystal lattice.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural characterization of this compound and its derivatives in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

4.1.1. ¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of the piperidine ring will show characteristic signals for the axial and equatorial protons and the carbon atoms of the saturated heterocycle. The chemical shifts will be influenced by the presence of the boronic acid group and any N-substituents (e.g., Boc group).

Table of Representative NMR Data for N-Boc-piperidine-4-boronic acid pinacol ester:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.9 | m | CH₂ (adjacent to N, equatorial) |

| ¹H | ~2.7 | t | CH₂ (adjacent to N, axial) |

| ¹H | ~1.7 | m | CH₂ (beta to N) |

| ¹H | ~1.4 | s | C(CH₃)₃ (Boc group) |

| ¹H | ~1.2 | s | C(CH₃)₂ (pinacol group) |

| ¹³C | ~154.9 | C=O (Boc group) | |

| ¹³C | ~83.4 | C-O (pinacol group) | |

| ¹³C | ~79.2 | C(CH₃)₃ (Boc group) | |

| ¹³C | ~44.0 | CH₂ (adjacent to N) | |

| ¹³C | ~28.5 | C(CH₃)₃ (Boc group) | |

| ¹³C | ~24.8 | C(CH₃)₂ (pinacol group) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

4.1.2. ¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for boronic acids. The chemical shift of the boron nucleus is sensitive to its hybridization state. A trigonal planar (sp²) boronic acid will have a chemical shift in the range of δ 27-33 ppm, while a tetrahedral (sp³) boronate ester will appear further upfield.[7] This technique is also highly effective for studying the pKa of the boronic acid and its complexation with diols.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum. Use a boron-free probe or a quartz NMR tube for optimal results.

-

2D NMR (Optional): For unambiguous assignments, COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments can be performed.

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

4.2.1. Ionization Techniques

For piperidine boronic acid derivatives, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred to minimize fragmentation and observe the molecular ion.[3] ESI is particularly well-suited for HPLC coupling (LC-MS).

4.2.2. Fragmentation Patterns

The fragmentation of piperidine derivatives in MS is well-characterized. Common fragmentation pathways include:[7]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

-

Ring Fission: Opening of the piperidine ring.

-

Loss of Substituents: Elimination of groups attached to the piperidine ring or the boronic acid moiety.

Boronic acids themselves can be challenging to analyze by MS due to their tendency to form trimers (boroxines) through dehydration.[3] Derivatization to the corresponding pinacol ester can simplify analysis.[3]

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase.

-

HPLC Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or ammonium acetate is typical. For boronic acids prone to hydrolysis, minimizing water content or using aprotic diluents is crucial.[8]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: ESI in positive ion mode is generally effective for piperidine derivatives due to the basicity of the nitrogen atom.[7]

-

Analysis: Perform a full scan to identify the protonated molecule [M+H]⁺. Conduct tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Logical Workflow for LC-MS Analysis:

Caption: Workflow for LC-MS based analysis.

Chromatographic Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity and stability of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode.

Challenges and Solutions in HPLC Analysis of Boronic Acids:

-

On-column Hydrolysis: Boronic esters can hydrolyze to the corresponding boronic acid on the column, especially in aqueous mobile phases.[8]

-

Poor Retention of Boronic Acids: The free boronic acid is often more polar and may have poor retention on standard C18 columns.

-

Solution: Employ columns with alternative selectivities or use ion-pairing reagents. A post-column derivatization method with a reagent like alizarin can be used for selective detection of boronic acids.[10]

-

Experimental Protocol for Stability-Indicating HPLC Method:

-

Column Selection: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

-

-

Gradient Elution: Develop a gradient that provides good separation of the main peak from potential impurities and degradants. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the presence of chromophores).

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the sample to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixtures to ensure that all degradation products are resolved from the main peak.

Concluding Remarks

The comprehensive characterization of this compound is critical for its effective use in research and development. A multi-technique approach, integrating NMR, MS, and HPLC, is essential for confirming its structure, purity, and stability. The protocols and insights provided in this guide offer a robust framework for obtaining reliable and reproducible analytical data, thereby ensuring the quality and consistency of this important synthetic building block. As with any reactive chemical, proper handling and storage are paramount to maintaining its integrity.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 104-114.

- Duval, F. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University.

- Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 845-850.

-

Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

- Prell, J. S. (2014).

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

- Sampath, N., et al. (2011). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.

- Sun, H., et al. (2020). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 22(5), 623-630.

- Ameixa, J., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4048.

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.

- da Silva, J. F., et al. (2017).

- Taylor, M. S., et al. (2011). Synthesis and Utility of Dihydropyridine Boronic Esters. The Journal of Organic Chemistry, 76(11), 4579-4591.

- Baklanov, A. M., et al. (2022).

- Barnes, N. A., et al. (2008). The synthesis and structural characterisation of a series of hydrophobic piperidones and bispidones. European Journal of Organic Chemistry, 2008(6), 1019-1030.

- Yurdakul, Ş., & Aydıner, B. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1076, 466-474.

- Pinkston, J. D., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.

- Chen, C. Y., et al. (2018).

- Gallyamov, R. R., et al. (2021). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 26(16), 4945.

- Chen, C. Y., et al. (2018).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-N-叔丁氧羰基哌啶-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Piperidine-4-boronic acid pinacol ester 95 1218790-99-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Convergence of Privileged Scaffolds and Versatile Reagents

In the landscape of modern drug discovery and fine chemical synthesis, the piperidine ring stands out as a "privileged scaffold." Its three-dimensional structure and favorable physicochemical properties have made it a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs.[1] The piperidine moiety is integral to pharmaceuticals across various therapeutic areas, including CNS modulators, antihistamines, and anti-cancer agents.[1] The development of efficient methods to incorporate this vital heterocyclic system into complex molecular architectures is, therefore, a critical objective for synthetic chemists.

This guide focuses on Piperidin-4-ylboronic acid and its derivatives, a class of reagents that elegantly bridges the utility of the piperidine scaffold with the synthetic power of organoboron chemistry. Boronic acids are renowned for their versatility, stability, and low toxicity, making them indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] this compound serves as a direct and efficient handle for introducing the C4-substituted piperidine unit, enabling researchers to forge carbon-carbon bonds with exceptional precision and predictability.

This document provides an in-depth analysis of the commercial landscape for this compound, its key chemical properties, critical considerations for its use in synthesis, and best practices for handling and quality control, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Commercially Available Forms

This compound is not typically sold as the simple, unprotected free acid due to stability concerns. The basicity of the piperidine nitrogen can complicate reactions and storage. Consequently, suppliers offer more stable and synthetically convenient derivatives. The most common forms are the hydrochloride salt, which protects the nitrogen via protonation, and the pinacol ester hydrochloride, where both the boronic acid and the amine are protected.

| Derivative | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydrochloride Salt | This compound hydrochloride | 2306405-20-7 | C₅H₁₃BClNO₂ | 165.43[4] |

| Pinacol Ester HCl Salt | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride | 1218790-99-8 | C₁₁H₂₂BNO₂ · HCl | 247.57 |

| Free Boronic Acid | This compound | 91993-52-1; 120347-72-0 | C₅H₁₂BNO₂ | 128.97[5][6] |

Commercial Availability and Key Suppliers

A variety of chemical suppliers provide this compound and its derivatives, catering to needs ranging from small-scale academic research to large-scale process development. Purity and available analytical data are critical factors when selecting a supplier.

| Supplier | Product Name/Form Offered | Purity (Typical) | Notes |

| Sigma-Aldrich (Merck) | Piperidine-4-boronic acid pinacol ester hydrochloride | 95% | Solid form, recommended storage at 2-8°C. |

| Ambeed | This compound hydrochloride | >95% | Provides comprehensive analytical data (NMR, HPLC, LC-MS).[4] |

| Parchem | This compound | Custom Purity | Specialty chemical supplier.[5] |

| BLD Pharm | Pyridin-4-ylboronic acid (related precursor) | >97% | Offers a range of organoboron compounds.[7] |

| Boron Molecular | Boronic acid esters | Various | Specializes in boronic acids and derivatives.[8] |

Physicochemical Properties, Stability, and Handling

Understanding the properties of this compound is crucial for its successful application and storage.

| Property | Value | Form |

| Appearance | Solid | Pinacol ester HCl |

| Melting Point | 188-192 °C | Pinacol ester HCl |

| Storage Temperature | 2-8°C | Pinacol ester HCl |

Causality Behind Storage and Form

-

Stability of Boronic Acids: Free boronic acids have a propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible but can complicate stoichiometry and reaction kinetics. Storing the compound in a dry, cool environment minimizes this degradation pathway.

-

Role of the Pinacol Ester: The pinacol ester serves as a robust protecting group for the boronic acid moiety. It prevents boroxine formation and can improve solubility in organic solvents. The ester is generally stable to a wide range of reaction conditions and is readily cleaved in situ during Suzuki-Miyaura coupling or under specific hydrolytic conditions if the free boronic acid is required.

-

Importance of the Hydrochloride Salt: The piperidine nitrogen is a basic site. In its free base form, it can interfere with catalytic cycles, particularly those involving palladium, by acting as a ligand. The hydrochloride salt form effectively "protects" the nitrogen, rendering it non-nucleophilic and non-coordinating. An external base must be added during the reaction to neutralize the HCl and liberate the free piperidine if its reactivity is desired post-coupling, or more commonly, to facilitate the Suzuki coupling mechanism itself.

Handling Recommendations

Given the hazard profile, proper handling is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (beyond its salt form).[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound derivatives is to serve as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the piperidine ring (at the C4 position) and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

General Reaction Scheme

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DME, Toluene, Dioxane, often with water). The pinacol ester is cleaved under the basic aqueous conditions of the reaction to generate the active boronate species.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical experimental workflow for using a this compound derivative in a coupling reaction.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 2306405-20-7 | this compound hydrochloride | Organoborons | Ambeed.com [ambeed.com]

- 5. parchem.com [parchem.com]

- 6. PIPERIDINE-4-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 1692-15-5|Pyridin-4-ylboronic acid|BLD Pharm [bldpharm.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Piperidin-4-ylboronic acid hydrochloride (CAS 2306405-20-7) for Advanced Research and Drug Development

This guide provides an in-depth technical overview of Piperidin-4-ylboronic acid hydrochloride (CAS 2306405-20-7), a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, safe handling procedures, and its pivotal role in the synthesis of complex organic molecules, supported by field-proven insights and established scientific principles.

Core Compound Synopsis: Understanding this compound hydrochloride

This compound hydrochloride is a heterocyclic organoboron compound. Its structure features a piperidine ring, a common motif in pharmaceuticals, and a boronic acid functional group, which is highly valued in modern organic synthesis. The hydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various chemical transformations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design.

| Property | Value | Source |

| CAS Number | 2306405-20-7 | [1] |

| Molecular Formula | C₅H₁₃BClNO₂ | [1] |

| Molecular Weight | 165.43 g/mol | [1] |

| SMILES Code | OB(C1CCNCC1)O.[H]Cl | [1] |

| InChI Key | VLGBNXDDOGFCKM-UHFFFAOYSA-N | [1] |

Safety, Handling, and Storage: A Self-Validating System for Laboratory Practice

Ensuring laboratory safety is paramount. The following guidelines are based on globally recognized standards and are designed to create a self-validating system of protocols that minimize risk.

Hazard Identification and Precautionary Measures

This compound hydrochloride is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can be an irritant.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Recommended Storage and Handling Protocols

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Handling: Handle in a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.

The Synthetic Powerhouse: Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound hydrochloride lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

The Significance of the Piperidine and Boronic Acid Moieties in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and its ability to interact with biological targets.[6][7] Similarly, boronic acids have gained significant attention in drug design, with several FDA-approved drugs, such as Bortezomib, containing this functional group.[8][9][10] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes.[8][11]

Generalized Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound hydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound hydrochloride (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[5]

-

Ligand (e.g., SPhos, 4 mol%)[5]

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[5]

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[5][12]

-

Degassed water[5]

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound hydrochloride, palladium catalyst, ligand, and base.

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

-

-

Solvent Addition:

-

Add the degassed organic solvent and degassed water to the flask via syringe.

-

Causality: The base is often inorganic and requires a small amount of water for dissolution and to facilitate the transmetalation step. The organic solvent solubilizes the organic reagents and the catalyst complex.[5]

-

-

Reaction Execution:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[13]

-

Post-Synthesis: Identifying Biological Targets of Novel Compounds

Once a novel molecule is synthesized using this compound hydrochloride, a critical next step in drug discovery is the identification of its biological target(s). Chemical proteomics offers a powerful suite of tools for this purpose.[14][15]

General Workflow for Small Molecule Target Identification using Chemical Proteomics

The following diagram illustrates a generalized workflow for identifying the protein targets of a small molecule.

Caption: A generalized workflow for identifying protein targets of a small molecule.[16][17]

This workflow typically involves synthesizing a derivative of the bioactive molecule with an affinity tag (e.g., biotin), incubating it with a cell lysate, pulling down the protein-small molecule complexes, and identifying the proteins using mass spectrometry.[17][18]

Conclusion

This compound hydrochloride is a valuable and versatile building block in the modern synthetic chemist's toolbox. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it a key reagent in the quest for novel therapeutics. A thorough understanding of its properties, safe handling, and synthetic applications, as outlined in this guide, will empower researchers to effectively leverage this compound in their drug discovery and development endeavors.

References

- Bastos, C. M., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 13(10), 304.

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaBlock.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282.

- Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415.

- Design and discovery of boronic acid drugs. (2020).

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride. Benchchem.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- Overall workflow depicting the identification of target proteins by...

- Small molecule target identification using photo-affinity chrom

- Synthesis of piperidine from multi-reactions of the starting material 3-alkynyl-2-(N-α-methylbenzyl)aziridine.

- Profiling of Small Molecules by Chemical Proteomics.

- Small-molecule Target and Pathway Identific

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction a.

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.

- The Role of Chemical Proteomics in Understanding Small Molecule-Protein Interactions. (2024, July 31). News-Medical.net.

- 2306405-20-7 | this compound hydrochloride | Organoborons. Ambeed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Piperidin-4-one: the potential pharmacophore. (2012). Mini-Reviews in Medicinal Chemistry, 12(14), 1449-1461.

Sources

- 1. 2306405-20-7 | this compound hydrochloride | Organoborons | Ambeed.com [ambeed.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to Piperidin-4-ylboronic Acid Hydrochloride: Synthesis, Characterization, and Application

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic incorporation of saturated heterocycles is a cornerstone of modern drug design. The piperidine ring, in particular, is a privileged scaffold found in numerous pharmaceuticals due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. When functionalized with a boronic acid moiety, the resulting molecule becomes a powerful and versatile building block for carbon-carbon bond formation.

This guide provides an in-depth technical overview of Piperidin-4-ylboronic acid hydrochloride (CAS No. 2306405-20-7), a reagent of increasing importance. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application in catalysis, and the critical considerations for its handling and characterization. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this unique building block in their synthetic programs.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound hydrochloride is a white to off-white solid. The hydrochloride salt form is deliberate, enhancing the compound's shelf-life and handling characteristics by protecting the basic piperidine nitrogen and stabilizing the boronic acid moiety.

Diagram 1: Chemical Structure of this compound hydrochloride

Caption: Structure of this compound hydrochloride.

The key quantitative data for this reagent are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2306405-20-7 | [1] |

| Molecular Formula | C₅H₁₃BClNO₂ | [1] |

| Molecular Weight | 165.43 g/mol | [1] |

| InChI Key | VLGBNXDDOGFCKM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | OB(C1CCNCC1)O.[H]Cl | [1] |

| Typical Form | White to off-white solid | N/A |

Synthesis and Purification: A Logical Pathway

The synthesis of this compound hydrochloride is not a trivial one-step reaction but rather a strategic sequence designed to manage the reactivity of the starting materials. A common and logical approach involves the catalytic hydrogenation of a pyridine precursor. This strategy is predicated on the commercial availability and stability of pyridine-4-boronic acid.

The core causality of this two-stage process is as follows:

-

Reduction of the Aromatic Core: The aromatic pyridine ring is catalytically hydrogenated to the saturated piperidine ring. This transformation is fundamental and requires a catalyst, typically platinum or palladium-based, under a hydrogen atmosphere. The choice of catalyst and conditions is critical to ensure complete saturation without cleaving the C-B bond.

-

Salt Formation: The resulting piperidine-4-boronic acid is a bifunctional molecule with a basic nitrogen and an acidic boronic acid group. Treatment with hydrochloric acid serves a dual purpose: it protonates the highly basic piperidine nitrogen to form a stable, crystalline, and less-odorous salt, and it protects the boronic acid from potential degradation pathways like dehydration to form boroxine trimers.[2][3]

Diagram 2: Synthetic Workflow

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example and should be optimized based on available laboratory equipment and safety protocols.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add Pyridine-4-boronic acid (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) or Palladium on Carbon (10% Pd/C, ~10 wt%).

-

Solvent Addition: Add a suitable solvent. Acidic solvents like acetic acid or dilute aqueous HCl can facilitate the reaction by keeping the nitrogen protonated, preventing catalyst poisoning.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi. Stir the reaction vigorously at a controlled temperature (e.g., 25-50°C) for 12-24 hours.

-

Causality Note: The catalyst provides a surface for the heterolytic cleavage of H₂, and the acidic medium ensures the pyridine nitrogen remains protonated, enhancing its susceptibility to reduction.[4]

-

-

Work-up: Once the reaction is complete (monitored by LC-MS or NMR), carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude this compound can then be dissolved in a minimal amount of a solvent like isopropanol, and HCl (either as a gas or a solution in a compatible solvent) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound hydrochloride is crucial. A combination of analytical techniques provides a self-validating system, ensuring the material's quality for subsequent applications.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the piperidine ring protons. The α-protons (adjacent to N⁺H₂) will be deshielded (~3.3-3.5 ppm), and the β-protons will be further upfield (~1.8-2.0 ppm). The methine proton at C4 will be a distinct multiplet. The N⁺H₂ and B(OH)₂ protons are typically broad and may exchange with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | Four distinct signals are expected for the piperidine ring carbons. The C4 carbon attached to the boron will be broad due to quadrupolar relaxation of the boron nucleus. The C2/C6 carbons adjacent to the nitrogen will be around 45-50 ppm, while the C3/C5 carbons will be around 28-32 ppm. |

| LC-MS | Purity Assessment & Mass Verification | A primary peak in the chromatogram indicates purity. The mass spectrum should show the molecular ion for the free base [M+H]⁺ at m/z ≈ 129.9. |

| FT-IR | Functional Group Identification | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~2400-2800 cm⁻¹, characteristic of amine salts), and B-O stretch (~1350 cm⁻¹). |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound hydrochloride is as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[5][6] This reaction is a powerful tool for forming C(sp²)-C(sp³) bonds, allowing the direct installation of the piperidin-4-yl moiety onto aromatic or heteroaromatic rings—a common strategy in pharmaceutical synthesis.[7][8]

The mechanism is a well-established catalytic cycle. The hydrochloride salt must be neutralized in situ by the base used in the reaction to liberate the free amine and activate the boronic acid for transmetalation.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling with an Aryl Bromide

This is a general protocol. The choice of catalyst, ligand, base, and solvent must be optimized for each specific substrate.[9]

-

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), this compound hydrochloride (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

-

Trustworthiness Note: Using a slight excess of the boronic acid component is common practice to drive the reaction to completion, compensating for any potential homo-coupling or degradation.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110°C) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench and Extraction: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-piperidine compound.

Stability, Handling, and Safety

Storage and Stability

Boronic acids, particularly aliphatic ones, can be susceptible to oxidation and dehydration.[1][3] The hydrochloride salt form of this compound significantly enhances its stability.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon). Long-term storage at 2-8°C is recommended.

-

Degradation: The primary non-catalytic degradation pathway for boronic acids is the loss of water to form a cyclic trimer anhydride, known as a boroxine. While this process is reversible, it complicates stoichiometry. The salt form helps to mitigate this.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be used.

-

PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazards: The compound is classified as a warning-level hazard, with statements indicating it may cause skin and serious eye irritation (H315, H319). Standard precautionary measures should be followed.

Conclusion

This compound hydrochloride is more than just another catalog chemical; it is a strategically designed building block that provides a robust solution for introducing the C4-substituted piperidine motif. Its synthesis via hydrogenation of the corresponding pyridine derivative and its stabilization as a hydrochloride salt are deliberate choices that enhance its utility and shelf-life. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and powerful method for C-C bond formation, making it an invaluable tool for researchers in drug discovery and synthetic chemistry. A thorough understanding of its properties, synthesis, and handling ensures its effective and safe implementation in the laboratory.

References

-

Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Request PDF, Boronic acid with high oxidative stability and utility in biological contexts, [Link]

-

Duncton, M. A. J. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Process Research & Development, 15(4), 895-899. [Link]

-

Chem-Station, Protecting Groups for Boronic Acids, [Link]

-

Supporting Information, Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters, [Link]

-

Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6665. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3359. [Link]

-

Rose-Hulman Institute of Technology, Suzuki Cross-coupling Reaction procedure, [Link]

-

Plescia, C. & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(6), 1037-1059. [Link]

-

Du, H. (2016). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Angewandte Chemie International Edition, 55(5), 1885-1889. [Link]

-

Organic Chemistry Portal, Suzuki Coupling, [Link]

-

ResearchGate, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, [Link]

-

ResearchGate, Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane, [Link]

- Google Patents, CN107892699B - A kind of synthesis technology of pyridine -4- boric acid,

- Google Patents, CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4,

-

Chemistry LibreTexts, Suzuki-Miyaura Coupling, [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

PubMed, Hydrogenation Catalysis by Hydrogen Spillover on Platinum-Functionalized Heterogeneous Boronic Acid-Polyoxometalates, [Link]

-

ResearchGate, Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines, [Link]

-

University of Wisconsin-Madison, 13C NMR Chemical Shifts, [Link]

-

ResearchGate, Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine, [Link]

-

Royal Society of Chemistry, 1H NMR and 13C NMR spectra of the catalytic synthesized compounds, [Link]

-

White, J. L., et al. (2017). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Catalysis Science & Technology, 7(1), 213-219. [Link]

Sources

- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Piperidin-4-ylboronic Acid in Common Organic Solvents

Introduction

Piperidin-4-ylboronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. As with any active pharmaceutical ingredient (API) or intermediate, its solubility profile is a critical physicochemical parameter that governs reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability.[1] A comprehensive understanding of its behavior in various organic solvents is therefore not just advantageous, but essential for researchers, scientists, and drug development professionals.

This guide addresses a notable gap in the existing literature by providing a robust framework for determining and understanding the solubility of this compound. While specific quantitative data for this compound is not widely published, we will leverage established principles from analogous boronic acids and regulatory guidelines to present a definitive methodology.[2] This document moves beyond a simple data sheet to offer a self-validating system for solubility determination, grounded in scientific integrity and field-proven insights.

Physicochemical Landscape and Solubility Postulates

The solubility of this compound is dictated by the interplay of its constituent functional groups: the polar, basic piperidine ring and the acidic, hydrogen-bonding boronic acid moiety.

-

The Piperidine Moiety: The saturated heterocyclic amine introduces a degree of polarity and a potential for hydrogen bonding with protic solvents. Its basic nature suggests that solubility could be significantly influenced by the pH or acidity of the medium.

-

The Boronic Acid Group (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor. However, a well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or in non-polar solvents.[3] This transformation can complicate solubility studies, as the solubility of the boroxine is often different from that of the parent acid.[3][4]

Based on these features and data from analogous compounds like phenylboronic acid, we can postulate the following solubility trends[4][5]:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents capable of hydrogen bonding (e.g., acetone, THF, DMF, DMSO). Ethers and ketones are generally good solvents for boronic acids.[4]

-

Moderate to Low Solubility Expected in: Less polar solvents like chloroform and ethyl acetate.[4]

-

Very Low Solubility Expected in: Non-polar hydrocarbon solvents (e.g., hexane, heptane, toluene).[4]

It is also important to consider that esterification of the boronic acid, for instance, to a pinacol ester, generally increases solubility in organic solvents.[4][6]

Caption: Logical relationship between solute/solvent properties and solubility.

Core Directive: Experimental Solubility Determination

Given the lack of published data, an empirical determination is necessary. The "shake-flask" method is the gold standard for equilibrium solubility studies in the pharmaceutical industry and is recommended by regulatory bodies like the World Health Organization (WHO).[7][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a self-validating system to ensure accurate and reproducible results.

1. Materials and Reagents:

-

This compound (verify purity, e.g., by NMR, LC-MS)

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Thermostatically controlled shaker/incubator (e.g., at 25 °C and 37 °C)

-

Glass vials with Teflon-lined caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)[9][10]

2. Step-by-Step Methodology:

-

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The goal is to have a visible amount of undissolved solid at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

Prepare each solvent system in triplicate to assess variability.[7]

-

-

Step 2: Equilibration

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

-

-

Step 3: Sample Collection and Preparation

-

Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

-

-

Step 4: Quantification

-

Dilute the filtered samples as necessary with a suitable solvent to fall within the linear range of a pre-established calibration curve.

-

Analyze the samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended.[10]

-

-

Step 5: Data Analysis and Reporting

-

Calculate the concentration of this compound in each sample based on the calibration curve.

-

Report the average solubility and standard deviation for each solvent in mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Causality and Trustworthiness in the Protocol

-

Why Excess Solid? Using an excess of the solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Why Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Why Equilibration Time? The dissolution process is not instantaneous. A sufficient agitation period is required to ensure the system has reached a true thermodynamic equilibrium.

-

Why Filtration? The presence of microscopic, undissolved particles in the analyzed aliquot would lead to a significant overestimation of the solubility.

-

Why a Validated Analytical Method? The accuracy of the final solubility value is entirely dependent on the accuracy and precision of the method used for quantification.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Alcohols | Methanol | [Experimental Data] | [Experimental Data] |

| Ethanol | [Experimental Data] | [Experimental Data] | |

| Ethers | Tetrahydrofuran (THF) | [Experimental Data] | [Experimental Data] |

| Ketones | Acetone | [Experimental Data] | [Experimental Data] |

| Amides | Dimethylformamide (DMF) | [Experimental Data] | [Experimental Data] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | [Experimental Data] | [Experimental Data] |

| Chlorinated | Dichloromethane (DCM) | [Experimental Data] | [Experimental Data] |

| Esters | Ethyl Acetate | [Experimental Data] | [Experimental Data] |

| Hydrocarbons | Toluene | [Experimental Data] | [Experimental Data] |

| Heptane | [Experimental Data] | [Experimental Data] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid breathing dust and contact with skin and eyes.[11] Handle in a well-ventilated area, such as a chemical fume hood.

-

Storage: Keep containers securely sealed when not in use and store in a cool, dry place, often refrigerated.[11][12]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[11][12]

Conclusion

References

-

PubChem. (Pyridin-4-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

-

Patel, N., & Singhal, M. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Formulation & Delivery. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 835-847. [Link]

-

Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-18. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Gonzalez-Galeano, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. [Link]

-

Sporzyński, A., et al. (2020). Solubility of investigated compounds in water. ResearchGate. [Link]

-

AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]

-

Ministry of the Environment, Japan. III Analytical Methods. [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Pandohee, J., & Jones, O. A. (2014). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Analytical Methods, 6(13), 4558-4562. [Link]

-

National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3238-3244. [Link]

-

Doneanu, A., & Rimmer, C. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2059-2068. [Link]

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. who.int [who.int]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. jwpharmlab.com [jwpharmlab.com]

A-Z Guide to Piperidin-4-ylboronic Acid: From Benchtop to Reaction Vessel

Introduction: The Utility and Challenges of a Versatile Building Block

Piperidin-4-ylboronic acid is a valuable bifunctional reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure marries the robust, saturated heterocyclic piperidine scaffold—a common motif in bioactive molecules—with the versatile boronic acid functional group. This combination makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex carbon-carbon bonds.

However, the very features that make boronic acids synthetically useful also render them susceptible to specific degradation pathways.[1][2] The electron-deficient boron atom is prone to oxidation and protodeboronation (the cleavage of the C-B bond by a proton source).[1][3] The presence of the basic piperidine nitrogen introduces an additional layer of complexity, potentially influencing the compound's stability and reactivity profile.[1][4]

This guide provides a comprehensive framework for the optimal storage and handling of this compound, grounded in an understanding of its chemical nature. The protocols and recommendations herein are designed to ensure the integrity of the reagent, leading to more reproducible and successful synthetic outcomes.

The Chemical Rationale: Understanding Instability

To handle this compound effectively, one must first appreciate its inherent chemical vulnerabilities. The stability of the compound is primarily threatened by three phenomena: dehydration to form boroxines, oxidation, and protodeboronation.

-

Dehydration and Boroxine Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[2] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry in reactions, as the molecular weight changes. Storing the compound in a desiccated environment is the primary countermeasure.

-

Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air (oxygen) and at elevated temperatures or pH.[5][6] This process is often radical in nature and leads to the formation of the corresponding phenol (4-hydroxypiperidine) and boric acid, representing an irreversible loss of the active reagent.

-

Protodeboronation: This is a significant degradation pathway where the C–B bond is cleaved by a proton, replacing the boronic acid group with a hydrogen atom (forming piperidine).[1] The reaction is highly dependent on factors like pH, temperature, and the presence of moisture.[4][7] For heteroaromatic boronic acids, the speciation of the molecule in solution (e.g., neutral vs. zwitterionic form) can dramatically influence the rate of protodeboronation.[1] The basic nitrogen in the piperidine ring can be protonated, potentially creating species that have different susceptibilities to this degradation pathway.[4]

The interplay of these factors necessitates a rigorous and thoughtful approach to storage and handling.

Core Storage and Handling Recommendations

Based on the chemical principles outlined above, a multi-faceted strategy is required to preserve the integrity of this compound. These recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or frozen (-20°C).[8] | Reduces the rate of all degradation pathways (oxidation, protodeboronation, and thermal decomposition). |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container with a desiccant.[9][10] | Minimizes boroxine formation and hydrolysis-dependent protodeboronation. |

| Light | Store in an opaque or amber vial. | Protects against potential photolytic degradation pathways. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[8][9][10] | Prevents chemical reactions that would degrade the compound. |

Experimental Protocols: Ensuring Reagent Integrity